molecular formula C13H14N2O3S B6446178 2-(3-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide CAS No. 1235066-71-3

2-(3-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Cat. No.: B6446178
CAS No.: 1235066-71-3
M. Wt: 278.33 g/mol
InChI Key: WSJQVHRJVNLVBA-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a synthetic acetamide derivative featuring a 3-methoxyphenoxy group linked via an acetamide bridge to a 3-methylthiazole ring.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-9-6-13(19-15-9)14-12(16)8-18-11-5-3-4-10(7-11)17-2/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJQVHRJVNLVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including synthesis, structure-activity relationships, and specific case studies that highlight its efficacy against various biological targets.

The compound's molecular formula is C13H14N2OSC_{13}H_{14}N_{2}OS, with a molecular weight of approximately 246.33 g/mol. Its structure features a thiazole ring, which is known for imparting various biological activities, alongside a methoxyphenyl group that may enhance its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to 2-(3-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives containing thiazole and phenoxy groups can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values in the low micromolar range .
  • Antimicrobial Activity : Compounds with similar structures have also been evaluated for their antimicrobial properties. Some studies report effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of 2-(3-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide can be understood through SAR studies. Modifications to the thiazole or phenoxy moieties can significantly influence potency and selectivity:

CompoundR1 (Thiazole)R2 (Phenoxy)hTGR5 EC50 (nM)
13aHMeNA
13b2,5-diClMeNA
13c2,5-diMeMeNA
18b3-OMeH129

This table summarizes the effects of different substitutions on the thiazole and phenoxy groups regarding their activity against human TGR5 .

Case Studies

  • Anticancer Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer activity. Among these, compound 9 showed the best performance against multiple cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds, revealing that several derivatives exhibited promising activity against common pathogens. The research highlighted the structural features contributing to enhanced antibacterial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:

Compound Name / ID Key Structural Features Biological Activity / Findings Reference
2-(3-Methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide 3-Methoxyphenoxy, 3-methylthiazole Limited direct data; inferred potential for kinase inhibition or antimicrobial activity based on analogs.
Compound 9f () Benzodiazol-phenoxymethyl triazole, 3-methoxyphenyl thiazole Docking studies suggest strong binding to α-glucosidase; higher steric bulk may reduce solubility.
BG15653 () Imidazo[2,1-b][1,3]thiazole, 4-methoxyphenyl, 3-methylthiazole Enhanced π-π stacking potential due to fused imidazothiazole; unconfirmed activity.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP 348 550A1) Benzothiazole with CF₃, 3-methoxyphenyl Patent claims suggest pesticidal or anticancer applications; trifluoromethyl improves metabolic stability.
Compounds 47–50 () Benzo[d]thiazol-sulfonyl piperazine, diverse aryl groups Antimicrobial (47, 48: Gram-positive bacteria; 49, 50: fungi). Higher polarity due to sulfonyl groups.
Compound 28 () Oxadiazole, trifluoromethylpyrazole, 4-nitrophenyl Metabolically stable modulator (unclear target); nitro group may confer redox sensitivity.

Structural and Functional Analysis

  • Thiazole vs.
  • Methoxyphenoxy vs. Chlorophenoxy/Nitroaryl: The 3-methoxyphenoxy group balances lipophilicity and electron-donating effects, contrasting with 4-chlorophenoxy (, d) or nitroaryl (b-c) groups, which may increase electrophilicity and reactivity .

Pharmacological and Physicochemical Insights

  • Antimicrobial Activity: Analogs with sulfonyl piperazine () or triazole-thiazole hybrids () show Gram-positive and fungal activity, suggesting the target compound’s methoxyphenoxy-thiazole core may require derivatization (e.g., sulfonation) for similar efficacy .
  • Metabolic Stability : The absence of esterase-sensitive groups (e.g., oxadiazole in ) or labile halogens (e.g., 18d in ) implies moderate metabolic stability for the target compound .
  • Synthetic Accessibility : The target compound’s synthesis likely follows straightforward acetamide coupling, unlike copper-catalyzed triazole formations () or multistep cephalosporin derivatization () .

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